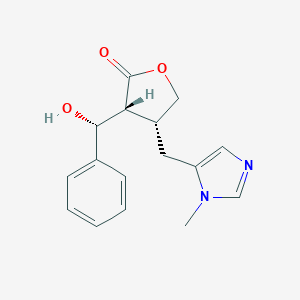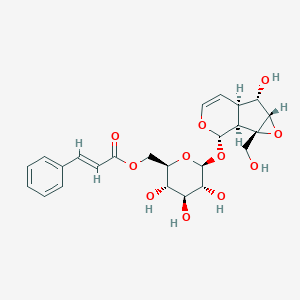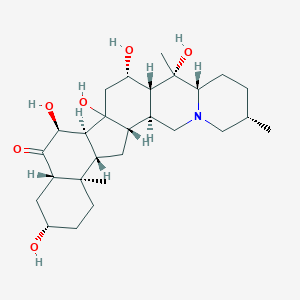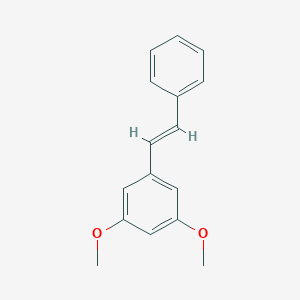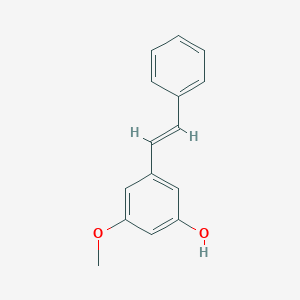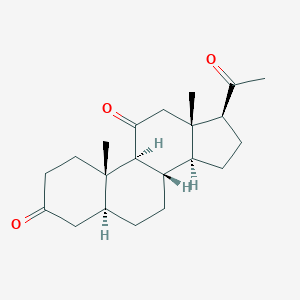
5alpha-Pregnane-3,11,20-trione
Overview
Description
5alpha-Pregnane-3,11,20-trione is a unique chemical compound with the linear formula C21H30O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
5alpha-Pregnane-3,11,20-trione can be synthesized from cholesterol through a series of chemical reactions. One of the common methods to synthesize this hormone is by using oxidation with chromic anhydride. The synthesized molecule can be purified using various techniques, including chromatography and recrystallization.Molecular Structure Analysis
The molecular structure of 5alpha-Pregnane-3,11,20-trione is represented by the linear formula C21H30O3 . It has a molecular weight of 330.471 . The structure contains a total of 54 atoms; 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis
5alpha-Pregnane-3,11,20-trione is a white, crystalline powder that is insoluble in water. It has a molecular weight of 330.46 g/mol and a melting point of 176-178°C.Scientific Research Applications
Neuroprotection
Allopregnanolone has been implicated in causing neuroprotection . It activates pregnane X receptors in the central nervous system, which can lead to neuroprotection .
Neurogenesis
In addition to neuroprotection, Allopregnanolone also promotes neurogenesis . This means it can stimulate the growth and development of nervous tissue .
Preservation of Cognition
Allopregnanolone has been found to preserve cognition . This suggests that it could potentially be used in the treatment of cognitive disorders .
Treatment of Postpartum Depression
Allopregnanolone, referred to as brexanolone when used as a medication, is used to treat postpartum depression in adult women . It is administered as a continuous intravenous infusion over a period of 60 hours .
Positive Allosteric Modulator of the GABAA Receptor
Allopregnanolone acts as a positive allosteric modulator of the GABA A receptor . This is the major biological target of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) .
Potential Treatment for Major Depressive Disorder
Brexanolone was under development as an intravenously administered medication for the treatment of major depressive disorder . However, development for this indication was discontinued .
Potential Treatment for Super-Refractory Status Epilepticus
Brexanolone was also being investigated as a potential treatment for super-refractory status epilepticus . This is a severe form of epilepsy that is resistant to treatment . However, development for this indication was also discontinued .
Potential Treatment for Essential Tremor
Finally, brexanolone was being studied as a potential treatment for essential tremor . This is a nervous system disorder that causes involuntary shaking . However, development for this indication was also discontinued .
Safety and Hazards
5alpha-Pregnane-3,11,20-trione may be harmful if inhaled, in contact with skin, or if swallowed . It may cause respiratory irritation, moderate skin irritation, and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Allopregnanetrione, also known as 5alpha-Pregnane-3,11,20-trione or brexanolone, primarily targets the γ-aminobutyric acid (GABA) A receptors . These receptors are the major biological target of the inhibitory neurotransmitter GABA . Allopregnanetrione is an allosteric modulator of these receptors, which are found on neural stem cells and other cell types in the brain .
Mode of Action
Allopregnanetrione acts as a positive allosteric modulator of the GABA A receptor . This means it enhances the effect of GABA at the receptor, increasing the receptor’s response to the neurotransmitter . The compound’s effects are similar to those of other positive allosteric modulators of the GABA action at GABA A receptor, such as the benzodiazepines, including anxiolytic, sedative, and anticonvulsant activity .
Biochemical Pathways
Allopregnanetrione is a neurosteroid metabolite of progesterone . It is involved in the androgen backdoor pathway from progesterone to dihydrotestosterone, which occurs during normal male fetus development . Deficiencies in this pathway can lead to insufficient virilization of the male fetus .
Pharmacokinetics
Allopregnanetrione has a low oral bioavailability of less than 5% , necessitating non-oral administration . The volume of distribution of allopregnanetrione is approximately 3 L/kg . Its plasma protein binding is more than 99% . Allopregnanetrione is metabolized by keto-reduction mediated via aldo-keto reductases (AKR), glucuronidation via glucuronosyltransferases (UGT), and sulfation via sulfotransferases (SULT) . The elimination half-life of allopregnanetrione is 9 hours , and it is excreted in the feces (47%) and urine (42%) .
Result of Action
Allopregnanetrione has been reported to increase neurogenesis, reduce amyloid deposition, and improve performance on learning and memory tests . It has also been proposed to promote neuron and oligodendrocyte maturation and improve mitochondrial function in Alzheimer’s disease (AD) mice . Continuous elevation of allopregnanetrione in mice worsens amyloid load and learning, while intermittent dosing has opposite, beneficial effects .
Action Environment
The action of Allopregnanetrione can be influenced by various environmental factors. For instance, the long administration time, as well as the cost for a one-time treatment, have raised concerns about accessibility for many women
properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWWYGWQKBKBF-MUGXHADPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359530 | |
| Record name | Allopregnanetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Pregnane-3,11,20-trione | |
CAS RN |
2089-06-7 | |
| Record name | Allopregnanetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




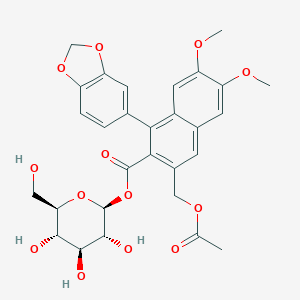
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
